molecular formula C14H15N3O3 B6505071 N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide CAS No. 1396872-12-0

N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B6505071
CAS No.: 1396872-12-0
M. Wt: 273.29 g/mol
InChI Key: ZJHRSVAZHQXEGF-UHFFFAOYSA-N
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Description

N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group at the 6-position and an acetamide group linked to a 2-methylphenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as methoxy-substituted nitriles and amines.

    Substitution Reactions: The methoxy group is introduced at the 6-position of the pyrimidine ring through nucleophilic substitution reactions.

    Acetamide Formation: The acetamide group is attached via an amide bond formation reaction, often using acyl chlorides or anhydrides.

    Phenoxy Group Introduction: The 2-methylphenoxy group is introduced through etherification reactions, typically involving phenols and alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the acetamide to an amine.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetic acid, while reduction could produce N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)ethylamine.

Scientific Research Applications

N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxypyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide
  • N-(6-methoxypyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide
  • N-(6-methoxypyrimidin-4-yl)-2-(2-bromophenoxy)acetamide

Uniqueness

N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group at the 6-position of the pyrimidine ring and the 2-methylphenoxy moiety distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10-5-3-4-6-11(10)20-8-13(18)17-12-7-14(19-2)16-9-15-12/h3-7,9H,8H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHRSVAZHQXEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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